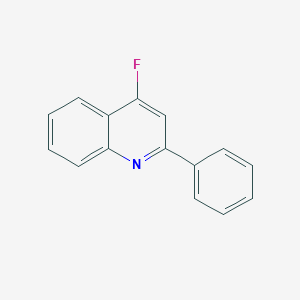

4-Fluoro-2-phenylquinoline

Description

Historical Context of Quinoline (B57606) Scaffold Research

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, has been a cornerstone of medicinal chemistry for over a century. Its journey began with the isolation of quinine (B1679958) from cinchona bark, a discovery that provided a crucial weapon against malaria and laid the groundwork for the exploration of synthetic analogues. evitachem.com The development of the Skraup synthesis in 1880, a reaction of aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent, provided a general and versatile method for preparing quinolines, further fueling research in this area. researchgate.net Over the years, numerous other synthetic methodologies, such as the Doebner-von Miller reaction and the Pfitzinger reaction, have been developed, allowing for the creation of a vast library of substituted quinolines. semanticscholar.orgchemsrc.com This has led to the discovery of a wide array of biologically active compounds, including antibacterials (e.g., fluoroquinolones), anticancer agents, and anti-inflammatory drugs. ingentaconnect.comijlpr.com

Significance of Fluorine Substitution in Quinoline Systems for Chemical Research

The introduction of fluorine into organic molecules, a strategy widely employed in modern drug discovery, has had a transformative impact on quinoline research. tandfonline.comresearchgate.net Fluorine, being the most electronegative element, imparts unique properties to the parent molecule. nih.gov Its small size allows it to often act as a bioisostere of a hydrogen atom, yet its strong electron-withdrawing nature can significantly alter the physicochemical properties of the molecule, including its pKa, lipophilicity, and metabolic stability. tandfonline.comselvita.com These modifications can lead to enhanced biological activity, improved pharmacokinetic profiles, and novel mechanisms of action. researchgate.netnih.govannualreviews.org In the context of quinolines, the strategic placement of fluorine atoms has been instrumental in the development of the highly successful fluoroquinolone class of antibiotics. chemrxiv.org

Overview of Research Directions for 4-Fluoro-2-phenylquinoline Analogues

Research into this compound and its derivatives is currently progressing along several key avenues, primarily driven by their potential as therapeutic agents. The core structure, featuring a fluorine atom at the 4-position and a phenyl group at the 2-position, serves as a versatile scaffold for further chemical modification. evitachem.com

Key research directions include:

Anticancer Activity: A significant area of investigation is the development of this compound analogues as anticancer agents. Studies have shown that derivatives of this compound can exhibit potent cytotoxic effects against various cancer cell lines. nih.govmdpi.com The mechanism of action is often linked to the inhibition of critical cellular targets like topoisomerase II and histone deacetylases (HDACs). evitachem.com

Antibacterial Activity: Building on the legacy of the fluoroquinolones, researchers are exploring the antibacterial potential of this compound derivatives. evitachem.com Modifications to the core structure are being made to enhance activity against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netnih.govnih.gov

Synthesis of Novel Analogues: The development of efficient and versatile synthetic routes to access a diverse range of this compound analogues is a continuous effort. Classic methods like the Pfitzinger and Skraup syntheses are being refined, and newer techniques, including microwave-assisted synthesis, are being employed to expedite the discovery process. evitachem.comnih.gov

The following tables present a selection of research findings on the biological activities of this compound analogues.

Table 1: Anticancer Activity of Selected this compound Analogues

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 7-Fluoro-2-phenylquinoline-4-carboxylic acid | H460 | 5 - 15 | |

| 7-Fluoro-2-phenylquinoline-4-carboxylic acid | MKN-45 | 5 - 15 | |

| 6,7-disubstituted-4-(2-fluorophenoxy)quinoline derivative 16 | HT-29 | 0.08 | nih.gov |

| 6,7-disubstituted-4-(2-fluorophenoxy)quinoline derivative 16 | MKN-45 | 0.22 | nih.gov |

| 6,7-disubstituted-4-(2-fluorophenoxy)quinoline derivative 16 | A549 | 0.07 | nih.gov |

| 6-methoxy-4-(3′-methoxy phenyl)quinolin-2(1H)-one (22) | COLO205 | 0.32 | mdpi.com |

| 6-methoxy-4-(3′-methoxy phenyl)quinolin-2(1H)-one (22) | H460 | 0.89 | mdpi.com |

| Pyrido[2,3-d]pyrimidine derivative 16 | MCF-7 | 6.2 | nih.gov |

| Pyrido[2,3-d]pyrimidine derivative 16 | RPE-1 | 17.5 | nih.gov |

Table 2: Antibacterial Activity of Selected this compound Analogues

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| 7-Fluoro-2-phenylquinoline-4-carboxylic acid derivative | Staphylococcus aureus | 10 | |

| 7-Fluoro-2-phenylquinoline-4-carboxylic acid derivative | Escherichia coli | 20 | |

| 2-Phenyl-quinoline-4-carboxylic acid derivative 5a4 | Staphylococcus aureus | 64 | nih.gov |

| 2-Phenyl-quinoline-4-carboxylic acid derivative 5a7 | Escherichia coli | 128 | nih.gov |

| Triazolyl ethanol (B145695) quinolone derivative 32 | MRSA | 0.5 | nih.gov |

Philosophical and Theoretical Underpinnings of Fluoroquinoline Design

The design of novel this compound analogues is not a random process but is guided by established philosophical and theoretical principles of medicinal chemistry. At its core, the design strategy revolves around the concept of rational drug design , which seeks to create new molecules with specific biological activities based on a deep understanding of the target biomolecule and the principles of molecular interactions. nih.gov

A key theoretical underpinning is the principle of bioisosterism . tandfonline.comselvita.com This principle states that the replacement of one atom or functional group with another that has similar physical or chemical properties can result in a molecule that retains or even has enhanced biological activity. Fluorine is a classic example of a bioisostere for hydrogen, as its small size allows it to occupy similar space while its high electronegativity can introduce favorable electronic interactions. tandfonline.comselvita.com

Furthermore, the design process is heavily influenced by quantum chemical studies and computational modeling . ingentaconnect.comnih.govnih.govelectrochemsci.org These theoretical approaches allow researchers to predict how the introduction of a fluorine atom will affect the electronic properties, conformation, and binding affinity of a molecule to its target. By understanding these structure-activity relationships (SAR), chemists can make more informed decisions about which analogues to synthesize, thereby accelerating the drug discovery process. ingentaconnect.comnih.gov The strategic placement of fluorine is often aimed at blocking sites of metabolic vulnerability, thus improving the pharmacokinetic profile of the drug candidate. annualreviews.orgmdpi.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-2-phenylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FN/c16-13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14/h1-10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUSMAJKRFYYMJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Strategies for 4 Fluoro 2 Phenylquinoline and Its Derivatives

Classical Cyclization Reactions in Fluoro-2-phenylquinoline Synthesis

Traditional methods for quinoline (B57606) synthesis have been adapted to incorporate fluorine substituents, providing foundational routes to 4-fluoro-2-phenylquinoline. These methods often involve the construction of the quinoline ring through the cyclization of appropriately substituted aniline (B41778) precursors.

Modified Doebner and Doebner-Von Miller Protocols for Fluoroquinolines

The Doebner reaction, which typically involves the condensation of an aniline, an aldehyde, and pyruvic acid, can be adapted for the synthesis of 2-substituted quinoline-4-carboxylic acids. nih.gov For the synthesis of precursors to this compound, a modification of this reaction would involve a fluorinated aniline derivative. The Doebner-von Miller reaction, a variation of the Skraup synthesis, utilizes α,β-unsaturated aldehydes or ketones instead of glycerol (B35011). nih.govwikipedia.org This method is a common route to 2- and 4-substituted quinolines. nih.gov The reaction is typically catalyzed by Lewis or Brønsted acids. wikipedia.org

A plausible synthetic route could involve the reaction of a fluorinated aniline with an α,β-unsaturated carbonyl compound. The mechanism is believed to proceed through a nucleophilic conjugate addition of the aniline to the enone, followed by fragmentation and recombination to form a conjugated imine, which then undergoes further reactions to yield the quinoline core. wikipedia.org

| Reaction | Reactants | Key Features |

| Doebner Reaction | Aniline, Aldehyde, Pyruvic Acid | Yields 2-substituted quinoline-4-carboxylic acids. nih.gov |

| Doebner-Von Miller Reaction | Aniline, α,β-Unsaturated Carbonyl Compound | A modification of the Skraup synthesis. nih.govwikipedia.org |

Pfitzinger Reaction Adaptations for Fluoro-2-phenylquinoline-4-carboxylic Acid Scaffolds

The Pfitzinger reaction provides a direct route to quinoline-4-carboxylic acids through the condensation of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.org To synthesize a this compound precursor, a fluorinated isatin derivative would be required. The reaction mechanism involves the hydrolysis of the isatin amide bond by a base, followed by the formation of an imine and then an enamine with the carbonyl compound. wikipedia.org This intermediate subsequently cyclizes and dehydrates to form the quinoline ring. wikipedia.org This method is particularly useful for generating quinoline-4-carboxylic acids, which can be further modified. jocpr.comresearchgate.net

| Starting Materials | Conditions | Product |

| Fluorinated Isatin, Acetophenone | Base (e.g., Potassium Hydroxide) | This compound-4-carboxylic acid precursor |

Friedländer Condensation Approaches for Quinoline Ring Construction

The Friedländer synthesis is a versatile method for preparing quinolines by the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. alfa-chemistry.comorganic-chemistry.org For the synthesis of this compound, a 2-amino-fluorobenzophenone or a related derivative could be reacted with a compound containing an active methylene (B1212753) group. The reaction proceeds through an initial aldol (B89426) condensation and dehydration, followed by intramolecular condensation and dehydration to form the quinoline ring. alfa-chemistry.com Modern modifications of this reaction include the use of various catalysts and solvent-free conditions to improve efficiency. organic-chemistry.orgnih.gov

| Reactant 1 | Reactant 2 | Catalyst |

| 2-Amino-fluorobenzophenone derivative | Compound with α-methylene group (e.g., acetaldehyde) | Acid or Base alfa-chemistry.com |

Skraup Synthesis Variations in Fluorinated Quinoline Production

The Skraup synthesis is a classic method for producing quinolines by heating an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgiipseries.org To produce a fluorinated quinoline, a fluorinated aniline would be the starting material. The reaction is known to be vigorous. wikipedia.org A key step in the mechanism is the dehydration of glycerol to acrolein, which then reacts with the aniline. iipseries.org Modified Skraup reactions can utilize substituted acroleins or vinyl ketones to yield substituted quinolines. organicreactions.org The use of microwave irradiation has been shown to improve the efficiency of this reaction. nih.gov

Camps and Snieckus Methods for Quinolin-4-one Derivatives

The Camps cyclization involves the intramolecular aldol condensation of N-(2-acylaryl)amides in the presence of a base to form quinolin-4-ones. nih.gov This method could be employed to synthesize a 4-fluoro-2-phenylquinolin-4-one precursor, which could then be converted to this compound. The Snieckus method offers a route to 3-substituted quinolin-4-ones from anthranilic acid amides under relatively mild conditions. nih.gov

Modern Catalytic and Stereoselective Synthesis of 4-Fluoro-2-phenylquinolines

While classical methods provide fundamental routes, modern organic synthesis has focused on developing more efficient, selective, and environmentally benign catalytic methods. For the synthesis of this compound, these modern approaches offer significant advantages.

Recent advancements in catalysis have enabled the development of stereoselective methods for the synthesis of quinoline derivatives. For instance, chiral Brønsted acid-catalyzed transfer hydrogenation has been successfully applied to the enantioselective reduction of quinolines to form chiral tetrahydroquinolines. dicp.ac.cn While this specific example doesn't directly produce this compound, the principle of using chiral catalysts to control stereochemistry is highly relevant for the synthesis of chiral derivatives.

The development of methods for the stereoselective installation of fluorine into organic molecules is an active area of research. nih.gov One approach involves the desymmetrization of geminal difluoroalkanes using frustrated Lewis pairs, which allows for the stereoselective activation of a C-F bond. nih.gov Such strategies could potentially be adapted for the asymmetric synthesis of fluorinated quinoline precursors.

Furthermore, metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, could be employed to introduce the phenyl group at the 2-position of a pre-formed 4-fluoroquinoline (B121766) core. Lithiation of functionalized fluoroquinolines, directed by the fluorine atom, can be a key step for further functionalization of the quinoline ring. nih.gov

| Method | Catalyst/Reagent | Key Feature |

| Catalytic Asymmetric Transfer Hydrogenation | Chiral Brønsted Acid | Enantioselective reduction of the quinoline ring. dicp.ac.cn |

| Frustrated Lewis Pair (FLP) Mediated C-F Activation | Chiral Sulfide | Stereoselective functionalization of fluorinated precursors. nih.gov |

| Directed Metalation | Lithium reagents | Functionalization of the fluoroquinoline ring. nih.gov |

Transition Metal-Catalyzed Coupling Reactions for Phenyl and Fluoro Substituents

Transition metal catalysis has revolutionized the construction of complex organic molecules, and the synthesis of substituted quinolines is no exception. Various metals, including palladium, copper, and iron, have been employed to catalyze the formation of the quinoline core and the introduction of key substituents.

Palladium-Catalyzed Oxidative Carbonylation Strategies

Palladium-catalyzed carbonylation reactions offer a powerful tool for the synthesis of quinoline derivatives, particularly quinolin-2-ones and quinoline-4-ones. mdpi.com While a direct palladium-catalyzed oxidative carbonylation for the synthesis of this compound is not extensively documented, analogous transformations provide a clear blueprint for potential synthetic routes. For instance, the palladium-catalyzed carbonylation of 1-(2-aminoaryl)-2-yn-1-ols has been shown to produce quinoline-3-carboxylic esters under oxidative conditions. acs.org This process involves a 6-endo-dig cyclization followed by dehydration and oxidative methoxycarbonylation. acs.org By carefully selecting the starting materials, such as a fluorinated 1-(2-aminophenyl)-2-yn-1-ol with a phenyl group at the terminal position of the alkyne, this methodology could potentially be adapted for the synthesis of this compound derivatives.

Another relevant strategy is the palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines, which yields 2-arylquinolines. rsc.org This reaction proceeds through a sequential denitrogenative addition followed by an intramolecular dehydrative cyclization. rsc.org The versatility of palladium catalysis is further demonstrated in the synthesis of 2-alkoxyquinolines from 1,3-butadiynamides and primary alcohols via a cascade reaction. mdpi.com Furthermore, a palladium-catalyzed aza-Wacker oxidative cyclization of aniline derivatives has been developed for the synthesis of 2-methylquinolines, a method that could potentially be extended to 2-phenylquinolines with appropriate starting materials. organic-chemistry.orgnih.gov

The table below summarizes representative palladium-catalyzed reactions for the synthesis of quinoline derivatives, illustrating the potential for adaptation to synthesize this compound.

| Catalyst | Starting Materials | Product | Reaction Conditions | Yield (%) | Reference |

| PdI2/KI | 1-(2-aminoaryl)-2-yn-1-ols | Quinoline-3-carboxylic esters | CO/air (4:1, 80 atm), MeOH, 100 °C | 45-70 | acs.org |

| Pd(OAc)2 | o-aminocinnamonitriles, arylhydrazines | 2-Arylquinolines | TfOH, dioxane, 100 °C | Moderate to good | rsc.org |

| Pd(OAc)2 | Aniline derivatives | 2-Methylquinolines | Air, 1,10-phenanthroline, MeOH | up to 87 | organic-chemistry.org |

Copper-Catalyzed Multicomponent Reactions

Copper catalysis has emerged as a cost-effective and efficient alternative for the synthesis of N-heterocycles. Copper-catalyzed multicomponent reactions are particularly attractive as they allow for the construction of complex molecules from simple and readily available starting materials in a single step. While specific examples for the direct synthesis of this compound are scarce, the principles of copper-catalyzed quinoline synthesis are well-established.

For example, a copper-catalyzed dual cyclization approach has been developed for the synthesis of quinindoline derivatives. nih.gov This reaction is initiated by a Lewis acid-accelerated addition of aniline to a nitrile, followed by a copper-catalyzed C-N coupling reaction to furnish the quinoline subunit. nih.gov Another strategy involves a copper-mediated tandem reaction for the regioselective synthesis of 2-aminoquinolines and 2-arylquinoline-3-carbonitriles. rsc.org This process includes a Knoevenagel condensation of ortho-bromobenzaldehyde with active methylene nitriles, followed by copper-catalyzed reductive amination and intramolecular cyclization. rsc.org Furthermore, copper-catalyzed domino reactions of enaminones with 2-halo-benzaldehydes provide access to various quinoline derivatives. rsc.org These methodologies demonstrate the potential of copper catalysis for the construction of the quinoline core, which could be applied to the synthesis of this compound by employing appropriately substituted precursors.

The following table presents examples of copper-catalyzed reactions for the synthesis of quinoline derivatives.

| Catalyst | Starting Materials | Product | Reaction Conditions | Yield (%) | Reference |

| CuI | 2-halobenzonitriles, anilines | Quinindolines | K3PO4, DMSO, 120 °C | Not specified | nih.gov |

| CuI | o-bromobenzaldehyde, active methylene nitriles | 2-Aminoquinolines/2-Arylquinoline-3-carbonitriles | K2CO3, DMF, 110 °C | Not specified | rsc.org |

| CuI | Enaminones, 2-halobenzaldehydes | Quinoline derivatives | Cs2CO3, DMSO, 100 °C | Good | rsc.org |

Iron-Catalyzed Tandem Reactions

Iron catalysis has gained significant attention in organic synthesis due to the low cost, low toxicity, and environmental friendliness of iron. Iron-catalyzed tandem reactions provide an efficient pathway for the synthesis of quinolines. A notable example is the iron-catalyzed divergent oxidative tandem synthesis of quinolines from N-alkylanilines using a TEMPO oxoammonium salt as a mild oxidant. acs.org In this reaction, FeCl3 was found to be the optimal Lewis acid catalyst for quinoline formation. acs.org

Another versatile method involves an iron(III)-catalyzed three-component coupling reaction of aldehydes, amines, and styrenes to produce 2,4-disubstituted quinolines. chemistryviews.org This reaction proceeds with an inexpensive FeCl3 catalyst and uses oxygen as the oxidant, generating no hazardous byproducts. chemistryviews.org Mechanistic studies suggest an electrophilic aromatic substitution-type cyclization. chemistryviews.org Furthermore, iron-catalyzed visible-light-driven decarboxylations of carboxylic acids have been utilized for the 4-hydroxyalkylation of quinolines, showcasing the potential of iron catalysis in functionalizing the quinoline ring. mdpi.com Although direct synthesis of this compound via these specific iron-catalyzed methods has not been reported, the functional group tolerance and broad substrate scope suggest their potential applicability with appropriately chosen starting materials.

The table below highlights examples of iron-catalyzed quinoline syntheses.

| Catalyst | Starting Materials | Product | Reaction Conditions | Yield (%) | Reference |

| FeCl3 | N-alkylanilines, olefins | Quinolines | T+BF4-, DCE, 80 °C | up to 93 | acs.org |

| FeCl3 | Aldehydes, amines, styrenes | 2,4-Disubstituted quinolines | O2, DCE, 80 °C | Not specified | chemistryviews.org |

| Fe(phen)Cl3·H2O | Quinoline, carboxylic acids | 4-Hydroxyalkyl quinolines | KIO3, H2O, blue LEDs, rt | Not specified | mdpi.com |

Zirconocene-Brønsted Acid Cooperative Catalysis

Cooperative catalysis, where two or more catalysts work in concert to promote a transformation, has emerged as a powerful strategy in organic synthesis. A triple cooperative and relay catalysis system involving zirconocene (B1252598) dichloride, a Brønsted acid (trimellitic acid), and copper oxide has been developed for the synthesis of substituted quinolines. rsc.orgsemanticscholar.orgrsc.org This one-pot reaction proceeds via a tandem Mannich addition, C-C bond formation, and subsequent oxydehydrogenation. rsc.orgsemanticscholar.orgrsc.org The zirconocene and Brønsted acid work synergistically to catalyze the initial steps, while copper oxide facilitates the final oxidation to the aromatic quinoline. rsc.orgsemanticscholar.orgrsc.org This methodology has been successfully applied to a wide range of anilines, aldehydes, and ketones, affording polysubstituted quinolines in high yields. rsc.orgsemanticscholar.orgrsc.org The use of a fluorinated aniline and a phenyl-substituted aldehyde and/or ketone within this catalytic system presents a plausible route to this compound and its derivatives.

The following table summarizes the key aspects of this cooperative catalytic system for quinoline synthesis.

| Catalysts | Starting Materials | Product | Reaction Conditions | Yield (%) | Reference |

| Cp2ZrCl2, Trimellitic acid, CuO | Anilines, aldehydes, ketones | Substituted quinolines | i-PrOH/H2O (3:1), 60 °C | 90-96 | rsc.orgsemanticscholar.orgrsc.org |

Metalation-Directed Functionalization, including Fluorine-Directed Lithiation

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. semanticscholar.org In the context of quinoline chemistry, this approach allows for the introduction of substituents at specific positions by utilizing a directing metalating group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate an adjacent C-H bond.

The general principle of directed lithiation involves the coordination of an organolithium reagent to a heteroatom-containing directing group, which positions the base for deprotonation of the ortho-proton. semanticscholar.orguwindsor.ca For π-deficient N-heterocycles like quinoline, less nucleophilic bases such as lithium diisopropylamide (LDA) are often preferred to avoid nucleophilic addition to the C=N bond. semanticscholar.org

The table below provides a general overview of directing groups and conditions relevant to the functionalization of aromatic and heteroaromatic systems, which can be conceptually applied to the synthesis of this compound derivatives.

| Directing Group | Base | Electrophile | Product | Reference |

| -CONR2 | s-BuLi/TMEDA | Various | ortho-Functionalized benzamides | uwindsor.ca |

| -OCONR2 | s-BuLi/TMEDA | Various | ortho-Functionalized phenyl carbamates | acs.org |

| -F | n-BuLi | Various | ortho-Functionalized fluoroaromatics | uwindsor.ca |

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has become a valuable tool for accelerating reaction rates, increasing yields, and improving the efficiency of many chemical transformations. researchgate.net The application of microwave irradiation to the synthesis of quinolines has been shown to significantly reduce reaction times and often leads to cleaner reactions with easier work-up procedures. researchgate.netmdpi.comrsc.org

Several classical named reactions for quinoline synthesis, such as the Doebner-von Miller and Combes reactions, have been adapted to microwave conditions. For the synthesis of 2-phenylquinolines specifically, microwave-assisted methodologies have been reported. For example, a rapid and efficient synthesis of 2-vinylquinolines from 2-methylquinoline (B7769805) and aldehydes has been achieved using trifluoromethanesulfonamide-mediated olefination under microwave irradiation. nih.gov This approach could be adapted to synthesize 2-styrylquinolines, which are precursors to 2-phenylquinolines.

The synthesis of 2-phenylquinoline-4-carboxylic acids has also been successfully carried out using a microwave-assisted Doebner synthesis. The use of microwave irradiation in these syntheses can lead to dramatic rate enhancements compared to conventional heating.

The table below presents examples of microwave-assisted synthesis of quinoline derivatives, highlighting the significant reduction in reaction times.

| Reaction Type | Starting Materials | Product | Reaction Conditions | Yield (%) | Reference |

| Olefination | 2-Methylquinoline, Benzaldehyde | 2-Styrylquinoline | TfNH2, Microwave | Not specified | nih.gov |

| Doebner Synthesis | Substituted anilines, pyruvic acid, benzaldehyde | 2-Phenylquinoline-4-carboxylic acids | Microwave | Good to excellent | Not specified in provided context |

| Multicomponent Reaction | 6-hydroxy-4-methyl-2H-chromen-2-one, selenium dioxide | 6-Hydroxy-2-oxo-2H-chromene-4-carbaldehyde | DMF, AcOH, Microwave (800 W), 120 °C, 6 min | Not specified | mdpi.com |

Green Chemistry Approaches in Fluoro-2-phenylquinoline Synthesis

The principles of green chemistry aim to reduce waste, minimize energy consumption, and utilize less hazardous materials in chemical synthesis. ijpsjournal.com For the production of quinoline derivatives, these principles are increasingly being applied through solvent-free reactions, the use of alternative reaction media like ionic liquids, and the development of environmentally benign catalysts. ijpsjournal.combohrium.com

Performing reactions without a solvent offers significant environmental benefits by eliminating solvent waste and simplifying product purification. Several catalytic systems have been developed to facilitate the synthesis of quinoline derivatives under solvent-free conditions. For instance, the Friedländer condensation, a classical method for quinoline synthesis, has been adapted to be solvent-free using various catalysts.

One approach involves the use of ZnO/carbon catalysts for the Friedländer condensation of 2-amino-5-chlorobenzaldehyde (B1272629) with carbonyl compounds, producing a range of quinolines in moderate to excellent yields (24–99%). nih.gov Another example is the use of a nano-Fe3O4-based catalyst for the synthesis of 2-aryl-quinoline-4-carboxylic acid derivatives from pyruvic acid, an amine, and various benzaldehydes. This reaction proceeds efficiently at 80°C within 30 minutes, demonstrating the power of nanocatalysis in promoting solvent-free transformations. nih.gov While not explicitly demonstrated for this compound, these methods showcase the potential of solvent-free conditions for constructing the core quinoline structure, which could be applied using fluorinated precursors.

Table 1: Examples of Solvent-Free Synthesis of Quinoline Derivatives

| Catalyst System | Reactants | Product Type | Conditions | Yield |

| ZnO/CNT | 2-amino-5-chlorobenzaldehyde, Carbonyl compounds | Substituted Quinolines | 25 mg catalyst | 24-99% nih.gov |

| Nano-Fe3O4 based | Pyruvic acid, 1-Naphthylamine, Benzaldehydes | 2-Aryl-quinoline-4-carboxylic acids | 10 mg catalyst, 80°C, 30 min | Good nih.gov |

| Cuprous triflate (Cu(OTf)₂) | 2-aminoaryl ketones, Alkynes | Substituted Quinolines | Room Temperature | Excellent researchgate.net |

| Iodine | Tetrahydroquinolines | 2,4-Disubstituted Quinolines | - | - researchgate.net |

Ionic liquids (ILs) are salts with low melting points that are gaining attention as "green" solvents due to their negligible vapor pressure, high thermal stability, and recyclability. researchgate.netnih.gov They can serve as both the solvent and catalyst in organic reactions.

The synthesis of 4-phenylquinoline (B1297854) derivatives has been successfully achieved via an acid-catalyzed Friedländer reaction in the ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF4]). researchgate.net In this method, Amberlyst-15, a solid acid catalyst, is used, and the ionic liquid medium facilitates the reaction. A key advantage of this system is the ease of recovery and reuse of both the catalyst and the ionic liquid for several cycles without a significant loss of activity, making the process more economical and sustainable. researchgate.net This methodology provides a promising green route for synthesizing the 2-phenylquinoline (B181262) backbone, which can be adapted by using fluorinated starting materials to target this compound.

Table 2: Ionic Liquid-Mediated Synthesis of 4-Phenylquinoline Derivatives

| Ionic Liquid | Catalyst | Reaction Type | Key Advantages |

| [bmim][BF4] | Amberlyst-15 | Friedländer reaction | Environmentally benign; simple procedure; catalyst and IL are recoverable and reusable. researchgate.net |

The use of non-toxic, inexpensive, and recyclable catalysts is a cornerstone of green chemistry. bohrium.com In quinoline synthesis, a variety of such catalysts have been explored. Formic acid, for example, has been identified as a renewable and biodegradable catalyst that can promote the direct synthesis of quinolines from anilines and carbonyl compounds with high selectivity. ijpsjournal.com Other catalysts like p-toluenesulfonic acid and cerium nitrate (B79036) have also proven effective in greening quinoline synthesis. bohrium.com

Nanocatalysts, with their high surface area and unique catalytic properties, offer another avenue for environmentally friendly synthesis. nih.govacs.org For instance, Fe3O4 nanoparticles have been used in water, a green solvent, to catalyze the synthesis of pyrimido[4,5-b]quinolones in high yields. nih.gov The magnetic nature of these nanoparticles allows for their easy recovery and reuse. acs.org Notably, a catalyst-free method has been reported for the synthesis of 7-chloro-6-fluoro-2-phenylquinoline-4-carboxylic acid from an aniline derivative, benzaldehyde, and pyruvic acid, achieving excellent yields and highlighting that in some cases, the inherent reactivity of the substrates can be harnessed without any catalyst under the right conditions. acs.org

Table 3: Examples of Environmentally Benign Catalysts in Quinoline Synthesis

| Catalyst | Solvent | Reaction Type | Key Features |

| Formic Acid | - | Direct synthesis from anilines and carbonyls | Renewable, biodegradable, high selectivity. ijpsjournal.com |

| Fe3O4 Nanoparticles | Water | Three-component reaction | High yields (88-96%), catalyst reusable 5 times. nih.gov |

| None | - | Reaction of aniline derivative, benzaldehyde, pyruvic acid | Catalyst-free, excellent yields for specific fluoro-quinolines. acs.org |

| FeCl3·6H2O | - | Condensation of 2-aminoarylketones and active methylene compounds | Inexpensive, non-toxic, mild conditions, high yields. bohrium.com |

Strategies for Regioselective Fluorination and Other Substituent Introduction

The precise placement of fluorine and other functional groups on the quinoline scaffold is critical for modulating the biological activity and material properties of the final compound. This requires sophisticated strategies for regioselective synthesis and derivatization.

Introducing a fluorine atom onto an existing quinoline ring can be challenging due to the electron-deficient nature of the heterocycle. Several modern methods have been developed to achieve this transformation regioselectively.

One powerful strategy is the direct C-H fluorination. A recently developed method allows for the nucleophilic oxidative fluorination of quinolines at the C4 position. nih.govacs.org This process operates through a radical chain mechanism involving a concerted transfer of a fluoride (B91410) anion, an electron, and a proton, bypassing the formation of unstable Meisenheimer intermediates that typically hinder nucleophilic attack on azaarenes. nih.govacs.org

Another approach involves the use of elemental fluorine in combination with iodine. This mixture forms an in situ source of iodonium (B1229267) and fluoride ions, which can selectively fluorinate quinoline substrates at the 2-position in high yield at room temperature. rsc.org While this method targets the C2 position, it represents a valuable tool for direct fluorination of the heterocyclic portion of the quinoline.

Electrochemical methods also provide a pathway for fluorination. Anodic oxidation of quinoline derivatives in a solution containing HF:pyridine (B92270) can lead to regioselective 5,8-difluorination, demonstrating a different pattern of substitution. researchgate.net

Table 4: Methodologies for Direct Fluorination of the Quinoline Core

| Method | Reagents | Position(s) Fluorinated | Mechanistic Feature |

| Concerted Nucleophilic Fluorination | Selectfluor, Photosensitizer | C4 (preferred over C2) | Radical chain with concerted F⁻-e⁻-H⁺ transfer. nih.govacs.org |

| Electrophilic-like Fluorination | F₂ / I₂ | C2 | In situ generation of "I⁺" and "F⁻" sources. rsc.org |

| Electrochemical Anodic Oxidation | HF:pyridine | C5, C8 | Electrolytic fluorination. researchgate.net |

Functional group interconversion (FGI) is the process of converting one functional group into another, a fundamental tactic in organic synthesis for elaborating a core molecular structure. imperial.ac.ukfiveable.me For the this compound scaffold, FGI allows for the synthesis of a diverse library of derivatives for structure-activity relationship studies.

A key strategy for derivatization involves metalation. For example, the fluorine atom at C6 in a 2-phenylquinoline-4-carboxamide (B4668241) derivative can direct lithiation at the adjacent C5 position. nih.gov This lithiated intermediate can then be trapped with an electrophile, such as iodine, to introduce a new substituent with high regioselectivity. This demonstrates how an existing fluorine atom can be used to control the introduction of other functional groups. nih.gov

The carboxylic acid group, often found at the C4 position from common synthetic routes like the Doebner-von Miller or Pfitzinger reactions, is a versatile handle for derivatization. ijpsjournal.comnih.gov For instance, 2-phenylquinoline-4-carboxylic acid can be readily converted into amides. nih.gov This transformation is typically achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with a desired amine. nih.gov This allows for the introduction of a wide variety of side chains at the C4 position, significantly expanding the chemical space of accessible derivatives.

Table 5: Examples of Functional Group Interconversion on the Fluoro-2-phenylquinoline Scaffold

| Starting Position/Group | Reagents/Reaction | Resulting Position/Group | Purpose of Transformation |

| C6-F, C5-H | 1. Directed lithiation 2. Iodine (I₂) | C5-I | Use of fluorine to direct the introduction of a halogen for further modification. nih.gov |

| C4-Carboxylic Acid | 1. Activation (e.g., SOCl₂) 2. Amine (R-NH₂) | C4-Amide | Introduction of diverse side chains for SAR studies. nih.govnih.gov |

Synthesis of Advanced this compound Analogues and Hybrid Molecules

The foundational this compound scaffold serves as a versatile template for the development of advanced analogues and hybrid molecules with tailored biological activities. Strategic structural modifications and the conjugation with other pharmacophores have led to the creation of novel chemical entities with enhanced potency and selectivity for various biological targets. This section delves into the synthetic methodologies employed to construct these complex molecules.

A notable strategy in the synthesis of advanced analogues involves the functionalization of the quinoline core through metalation. For instance, fluoroiodo-2-phenylquinoline-4-carboxamides, which are analogues of the NK-3 antagonist SB 223412, have been synthesized. A key step in this synthesis is the lithiation directed by the fluorine atom, which facilitates the introduction of an iodine atom onto the quinoline ring. This method highlights the utility of fluorine as a directing group in ortho-metalation reactions, enabling regioselective functionalization. acs.orgnih.gov

Another approach to generating advanced analogues involves the esterification of a functionalized quinoline precursor. A series of novel fluorinated quinoline analogues have been synthesized using 2-fluoroaniline (B146934) and ethyl 2-methylacetoacetate (B1246266) as starting materials to first produce an 8-fluoro-2,3-dimethylquinolin-4-ol (B1465670) intermediate. nih.gov This intermediate then undergoes esterification with various substituted benzoic acids to yield the final target compounds. The biological evaluation of these analogues revealed that several compounds exhibited significant antifungal activity. nih.gov

The concept of molecular hybridization, where two or more pharmacophores are combined into a single molecule, has been successfully applied to the this compound scaffold. This strategy aims to leverage the biological activities of the individual components to achieve synergistic or multi-target effects. An example of this is the synthesis of quinoline-triazole hybrids. In some instances, the introduction of a fluorine atom at the meta-position of a phenyl ring attached to the triazole moiety has been shown to increase the biological activity of the resulting hybrid molecule. frontiersin.org

The synthesis of these advanced analogues and hybrid molecules often requires multi-step reaction sequences. For example, the preparation of certain 2-phenyl-quinoline-4-carboxylic acid derivatives starts with a Doebner reaction involving aniline, 2-nitrobenzaldehyde, and pyruvic acid. nih.gov The resulting carboxylic acid can then be converted to an acyl chloride, which is subsequently reacted with a suitable amine to introduce additional functionality. Further modifications, such as the reduction of a nitro group to an amine, allow for subsequent acylation or amination reactions to build more complex structures. nih.gov

The following tables provide a summary of representative advanced this compound analogues and hybrid molecules, along with their synthetic routes and key findings.

| Compound Class | Synthetic Strategy | Key Intermediates/Reagents | Noteworthy Findings |

| Fluoroiodo-2-phenylquinoline-4-carboxamides | Lithiation directed by fluorine, followed by iodination | n-Butyllithium, Iodine | Synthesis of potential radioligands for PET and SPECT imaging. acs.orgnih.gov |

| Fluorinated Quinoline Analogue Esters | One-step synthesis of quinoline ring followed by esterification | 2-Fluoroaniline, Ethyl 2-methylacetoacetate, Substituted benzoic acids | Several analogues displayed good antifungal activity. nih.gov |

| Quinoline-Triazole Hybrids | Not explicitly detailed for this compound, but a general strategy for quinoline hybrids | Azide and alkyne precursors for click chemistry | Meta-fluoro substitution on the phenyl ring of the triazole moiety increased activity in some cases. frontiersin.org |

| 2-Phenyl-quinoline-4-carboxylic Acid Derivatives | Doebner reaction, amidation, reduction, and further functionalization | Aniline, 2-Nitrobenzaldehyde, Pyruvic acid, SOCl2, Amines | A versatile route to introduce diverse substituents for antibacterial evaluation. nih.gov |

Elucidation of Reaction Mechanisms and Chemical Reactivity of 4 Fluoro 2 Phenylquinoline Systems

Mechanistic Pathways of Quinoline (B57606) Ring Formation

The formation of the 2-phenylquinoline (B181262) core, a key structural motif, can be achieved through several classic named reactions in organic chemistry, such as the Combes, Doebner-von Miller, and Friedländer syntheses. These methods generally involve the reaction of an aniline (B41778) derivative with a 1,3-dicarbonyl compound or an α,β-unsaturated carbonyl compound, followed by an acid-catalyzed cyclization and dehydration/oxidation sequence. While specific mechanistic studies for the synthesis of the 4-fluoro derivative are not extensively detailed in the public domain, the general principles of these reactions provide a framework for understanding its formation.

Intramolecular Cyclization and Aromatization Processes

A critical step in the synthesis of the quinoline ring is the intramolecular cyclization of an intermediate derived from the initial condensation of the aniline and carbonyl precursors. This process is typically an electrophilic aromatic substitution, where the electron-rich aniline ring attacks a protonated carbonyl or imine carbon.

For instance, in a Combes-type synthesis, the reaction of a suitably fluorinated aniline with a phenyl-substituted β-diketone would first form an enamine intermediate. Subsequent acid-catalyzed intramolecular cyclization would involve the attack of the aromatic ring onto the protonated ketone, leading to a dihydroquinoline intermediate. The final step to achieve the stable aromatic quinoline system is an aromatization process, which typically involves dehydration and, in some cases, oxidation to eliminate hydrogen. The presence of the fluorine atom on the aniline precursor can influence the regioselectivity and rate of the cyclization step due to its electronic effects.

Intermediate Formation and Trapping Studies (e.g., imine, enolate, aza-ortho-xylylene)

The formation of various reactive intermediates is central to the mechanistic pathways of quinoline synthesis.

Imine and Enolate Intermediates: In reactions like the Doebner-von Miller synthesis, an α,β-unsaturated carbonyl compound reacts with an aniline to form a β-anilino carbonyl compound. This intermediate can then cyclize and dehydrate. Alternatively, the reaction can proceed through the formation of an imine (Schiff base) intermediate, which then undergoes further reactions, including cyclization. The enolate form of the carbonyl component is also a key intermediate, particularly in base-catalyzed cyclization steps.

Aza-ortho-xylylene Intermediates: The in-situ generation of aza-ortho-xylylene intermediates has been explored in the synthesis of tetrahydroquinolines. These highly reactive species can undergo cycloaddition reactions. While not a standard method for the direct synthesis of fully aromatic quinolines, the potential for such intermediates to be involved in certain synthetic routes, followed by an oxidation step to furnish the aromatic quinoline, cannot be entirely ruled out and represents an area for further investigation.

Reactivity Profiles of the Fluorine Atom in 4-Fluoro-2-phenylquinolines

The fluorine atom at the 4-position of the 2-phenylquinoline ring system significantly influences its chemical reactivity, primarily through its participation in nucleophilic aromatic substitution reactions and its electronic impact on the quinoline core.

Nucleophilic Aromatic Substitution Reactions

The carbon-fluorine bond in aryl fluorides is generally strong. However, the fluorine atom at the 4-position of the quinoline ring is activated towards nucleophilic aromatic substitution (SNAr). This activation is due to the electron-withdrawing nature of the quinoline ring nitrogen, which can stabilize the negatively charged Meisenheimer intermediate formed during the reaction.

The general mechanism for the SNAr reaction at the C4 position involves the attack of a nucleophile on the carbon bearing the fluorine atom. This addition step is typically the rate-determining step and leads to the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the quinoline ring system, including the electronegative nitrogen atom. In the final, faster step, the fluoride (B91410) ion is eliminated, restoring the aromaticity of the quinoline ring and yielding the substituted product.

A variety of nucleophiles can displace the fluorine atom, leading to a diverse range of 4-substituted 2-phenylquinolines.

| Nucleophile | Product |

| Amines (R-NH₂) | 4-Amino-2-phenylquinolines |

| Alkoxides (R-O⁻) | 4-Alkoxy-2-phenylquinolines |

| Thiolates (R-S⁻) | 4-Thioether-substituted 2-phenylquinolines |

Impact of Fluorine on Ring Activation/Deactivation

The fluorine atom is the most electronegative element and exhibits a strong electron-withdrawing inductive effect (-I effect). This effect deactivates the aromatic ring towards electrophilic substitution. However, fluorine can also donate a lone pair of electrons through resonance (+R or +M effect). In the case of 4-fluoro-2-phenylquinoline, the strong -I effect of the fluorine atom, coupled with the inherent electron-deficient nature of the pyridine (B92270) ring within the quinoline system, makes the ring less susceptible to electrophilic attack.

Reactivity of the Phenyl Substituent and Other Functional Groups

The phenyl group at the 2-position of the quinoline ring is generally less reactive than the quinoline core itself towards many reagents. However, it can undergo typical electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions. The orientation of substitution on the phenyl ring will be directed by the quinoline moiety, which acts as a deactivating group, directing incoming electrophiles primarily to the meta positions of the phenyl ring.

Furthermore, the phenyl ring can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, provided it is appropriately functionalized with a leaving group (e.g., a halogen). These reactions are powerful tools for the further derivatization of the 2-phenylquinoline scaffold, allowing for the introduction of a wide array of substituents and the construction of more complex molecular architectures.

Modification and Derivatization via Phenyl Group

The phenyl group at the C2-position of the this compound scaffold serves as a versatile handle for introducing structural diversity. Both electrophilic and nucleophilic aromatic substitution reactions can be employed to functionalize this peripheral aromatic ring, thereby modulating the physicochemical and biological properties of the parent molecule.

While the synthesis of 2-phenylquinoline derivatives often involves the use of pre-functionalized phenyl precursors, direct modification of the phenyl ring on the assembled quinoline scaffold is also a viable strategy. For instance, electrophilic substitution reactions such as nitration can be performed. The nitration of 3-phenylquinoline (B3031154) has been shown to yield 3-(p-nitrophenyl)quinoline as the primary product, with further nitration leading to 5-nitro-3-(p-nitrophenyl)quinoline. This suggests that the phenyl ring is susceptible to electrophilic attack, and similar reactivity can be anticipated for the this compound system. The directing effects of the quinoline core on the incoming electrophile will influence the regioselectivity of these reactions.

In the realm of nucleophilic aromatic substitution, the reactivity of the phenyl group can be enhanced by the presence of strong electron-withdrawing groups. For instance, in perfluorophenyl-substituted quinolines, the fluorine atoms on the phenyl ring are susceptible to nucleophilic displacement. This has been demonstrated in the reaction of 6-vinylphenyl-(2-perfluorophenyl)-4-phenyl quinoline with a phenol-functionalized perylene (B46583) diimide, where the para-fluorine atom of the perfluorophenyl group is substituted under basic conditions. researchgate.net This highlights the potential for nucleophilic aromatic substitution on the phenyl ring of this compound derivatives, particularly if the phenyl group is appropriately activated.

Chemical Transformations of Carboxylic Acid Moieties and Other Functionalities

The introduction of a carboxylic acid group, typically at the C4-position to create this compound-4-carboxylic acid, opens up a vast array of synthetic possibilities. This functional group is a cornerstone for creating derivatives with modified properties through common carboxylic acid transformations.

Esterification is a frequently employed method to modify the carboxylic acid group. Standard procedures, such as the Fischer esterification which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst like sulfuric acid, are applicable. masterorganicchemistry.com This reaction is typically performed under reflux conditions to drive the equilibrium towards the ester product. mdpi.com

Amide bond formation is another critical transformation, providing access to a wide range of functionalized derivatives. nih.gov The carboxylic acid can be activated using various coupling reagents to facilitate the reaction with a primary or secondary amine. hepatochem.com Common methods include the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with the desired amine. nih.gov Alternatively, peptide coupling reagents such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) in the presence of a base like N,N-diisopropylethylamine (DIPEA) can be used to directly couple the carboxylic acid with an amine. semanticscholar.org These amide coupling reactions are central to the synthesis of a diverse library of 2-phenylquinoline-4-carboxamides. semanticscholar.org

The following table summarizes common reagents and conditions for these transformations:

| Transformation | Reagent(s) | Conditions | Product |

| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Reflux | Ester |

| Amide Formation (via Acyl Chloride) | 1. SOCl₂ 2. Amine (R-NH₂) | 1. Reflux 2. Room Temperature or Reflux | Amide |

| Amide Formation (Direct Coupling) | Amine (R-NH₂), Coupling Reagent (e.g., HBTU, HATU), Base (e.g., DIPEA) | Room Temperature | Amide |

Oxidation and Reduction Chemistry of this compound Scaffolds

The quinoline core of this compound is susceptible to both oxidation and reduction reactions, which can be controlled to yield a variety of products with modified electronic and conformational properties.

Oxidation of the quinoline ring system can occur at different positions depending on the oxidizing agent and reaction conditions. A common oxidation reaction involves the nitrogen atom of the pyridine ring to form the corresponding quinoline N-oxide. evitachem.com This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peracids. evitachem.com The benzene (B151609) ring of the quinoline scaffold is generally resistant to oxidation, but under harsh conditions with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄), cleavage of the benzene ring can occur to yield pyridine-2,3-dicarboxylic acid (quinolinic acid). nih.gov

Reduction of the quinoline ring is a well-established transformation that leads to partially or fully saturated heterocyclic systems. Catalytic hydrogenation is a common method for the reduction of quinolines. rsc.org Depending on the catalyst and reaction conditions, either the pyridine ring or both rings can be reduced. For example, catalytic hydrogenation of quinolines can yield 1,2,3,4-tetrahydroquinolines. nih.gov The choice of catalyst, such as ruthenium-based systems, can influence the selectivity of the hydrogenation. rsc.org Electrocatalytic hydrogenation using water as a hydrogen source over a fluorine-modified cobalt catalyst has also been reported for the selective reduction of quinolines to 1,2,3,4-tetrahydroquinolines. nih.gov

The table below provides an overview of common oxidation and reduction reactions of the quinoline scaffold:

| Reaction | Reagent(s) | Product |

| N-Oxidation | Hydrogen Peroxide, Peracids | Quinoline N-oxide |

| Ring Oxidation (Harsh) | Potassium Permanganate | Pyridine-2,3-dicarboxylic acid |

| Catalytic Hydrogenation | H₂, Catalyst (e.g., Ru, Co) | 1,2,3,4-Tetrahydroquinoline |

Computational and Theoretical Investigations of 4 Fluoro 2 Phenylquinoline

Molecular Modeling and Docking Studies of 4-Fluoro-2-phenylquinoline Derivatives

Molecular modeling and docking studies are instrumental in predicting how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or nucleic acid. These computational techniques are crucial in drug discovery for identifying potential therapeutic agents and understanding their mechanism of action.

The analysis of ligand-target interactions reveals the specific forces that stabilize the binding of a molecule within the active site of a biological target. For quinoline (B57606) derivatives, these interactions often involve a combination of hydrogen bonds, hydrophobic interactions, and electrostatic forces. For instance, in studies of related 2-phenyl quinoline-4-carboxamide derivatives, molecular docking has shown good binding affinity through hydrogen bond interactions with key residues in the active sites of target proteins researchgate.net. The planar aromatic surface of the quinoline ring can participate in π-π stacking interactions with aromatic amino acid residues of the target protein nih.govresearchgate.net.

The introduction of a fluorine atom at the 4-position, as in this compound, can significantly influence its interaction profile. Fluorine is highly electronegative and can engage in favorable multipolar interactions with backbone carbonyls of proteins nih.gov. This C–F···C=O interaction has been observed to contribute positively to the binding affinity of inhibitors nih.gov. For example, a 4-fluoro substitution on the benzyl (B1604629) group of a thrombin inhibitor led to a more than five-fold improvement in its inhibitory activity, with the fluorine atom found to be in close contact with the backbone carbonyl of an asparagine residue nih.gov.

Predicting the binding affinity, often expressed as the binding free energy (ΔG), is a primary goal of molecular docking. Lower binding energy values typically indicate a more stable ligand-protein complex and potentially higher biological activity. Docking algorithms simulate the placement of a ligand into a target's binding site and use scoring functions to estimate the binding affinity. For example, in the study of phenylhydrazono phenoxyquinoline derivatives, docking studies against the α-amylase enzyme were used to identify hits with the highest negative binding affinity nih.gov.

The accuracy of binding affinity prediction can be enhanced by combining docking with more rigorous computational methods. Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) is one such method used to calculate the binding free energy of a ligand-protein complex. While specific studies on this compound are not detailed in the provided results, the methodologies are widely applied to quinoline derivatives to rank potential inhibitors and guide lead optimization researcher.life.

Table 1: Key Interactions and Methodologies in Molecular Modeling of Quinoline Derivatives

| Interaction / Methodology | Description | Relevance to this compound |

| Hydrogen Bonding | Interaction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor. |

| π-π Stacking | Non-covalent interaction between aromatic rings. | The phenyl and quinoline rings can interact with aromatic residues in a binding site. nih.govresearchgate.net |

| Hydrophobic Interactions | The tendency of nonpolar molecules or parts of molecules to aggregate in an aqueous solution. | The phenyl and quinoline rings contribute to the hydrophobic character of the molecule. |

| Multipolar C-F Interactions | Favorable interactions between the carbon-fluorine bond and carbonyl groups or other polar functionalities. | The fluorine at the 4-position can form stabilizing interactions with the protein backbone. nih.gov |

| Molecular Docking | A computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. | Used to predict binding modes and estimate binding affinities of quinoline derivatives. researchgate.netnih.govresearchgate.net |

| MM/PBSA | A method to calculate the free energy of binding of a ligand to a protein. | Provides a more accurate estimation of binding affinity compared to docking scores alone. researcher.life |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational flexibility of a molecule and the stability of its interactions with other molecules, such as a target protein.

MD simulations can be used to assess the stability of a ligand-protein complex predicted by molecular docking. By simulating the complex in a dynamic environment that includes solvent molecules, researchers can observe whether the ligand remains stably bound in the active site or if it dissociates. For example, an MD simulation study of phenylhydrazono phenoxyquinoline derivatives indicated stable binding throughout the simulation period nih.gov.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) are computational methodologies integral to modern medicinal chemistry and drug discovery. These approaches are employed to understand the relationship between the chemical structure of a compound and its biological activity. For this compound and its derivatives, these techniques provide a framework for designing new compounds with enhanced potency and desired activity profiles. QSAR models establish a mathematical correlation between chemical structure and activity, while SAR studies offer qualitative insights into how specific structural modifications influence the research activity of the compounds.

Predictive modeling, through QSAR, is a powerful tool for designing new research compounds by forecasting their biological activity prior to synthesis. This in silico approach saves significant resources by prioritizing the synthesis of molecules with the highest probability of success. For classes of compounds including fluorinated quinolines, QSAR models are developed by correlating various molecular descriptors (physicochemical properties) with experimentally determined activities.

In the study of 2,4-disubstituted 6-fluoroquinolines as potential antiplasmodial agents, a robust QSAR model was developed to relate the chemical structures to their biological activity. nih.gov This model demonstrated high predictive accuracy, enabling the identification of key molecular properties that govern the antiplasmodial effects. nih.gov The statistical quality of the developed model confirmed its reliability for designing new analogs. nih.gov

Similarly, QSAR studies on bisquinoline derivatives connected by a 4-oxy-3-fluoroaniline moiety have been used to predict anti-tumor activity against various cancer cell lines. nanobioletters.com These models use physicochemical parameters to postulate new structures with potentially high efficacy, demonstrating that QSAR can significantly guide the design of novel anticancer agents. nanobioletters.com The success of these models relies on the careful selection of a training set of molecules and rigorous statistical validation to ensure their predictive power. nih.govnanobioletters.com For instance, a highly predictive QSAR model for 6-fluoroquinolines was established with strong statistical metrics, as detailed in the table below.

Table 1: Statistical Validation of a QSAR Model for 2,4-disubstituted 6-fluoroquinolines

| Parameter | Value | Description |

|---|---|---|

| R² (Squared Correlation Coefficient) | 0.921 | Measures the goodness of fit of the model. |

| R²adj (Adjusted R²) | 0.878 | R² adjusted for the number of predictors in the model. |

| Q²cv (Leave-one-out Cross-Validation Coefficient) | 0.801 | Measures the internal predictive ability of the model. |

| R²pred (Predictive R²) | 0.901 | Measures the external predictive ability on a test set. |

Data sourced from a study on antiplasmodial 6-fluoroquinolines. nih.gov

These predictive models serve as a foundational strategy in the rational design of new derivatives of this compound, allowing researchers to explore vast chemical spaces computationally and focus synthetic efforts on the most promising candidates. nih.govnanobioletters.com

Structure-Activity Relationship (SAR) studies investigate how specific modifications to a molecule's structure affect its biological activity. This is achieved by synthesizing a series of analogs where specific parts of the lead compound, such as this compound, are systematically altered.

For fluorinated quinoline analogs, research has shown that the nature and position of substituents on the phenyl ring significantly influence their activity. mdpi.com For instance, in a series of compounds tested for antifungal activity, the presence of an electron-donating group at the 4-position of the phenyl ring was generally associated with better activity. mdpi.com Conversely, electron-withdrawing groups at the same position often led to lower activity, with the notable exception of a fluorine substituent, suggesting its unique properties play a role. mdpi.com

In the development of antiviral agents, SAR studies on 4-quinoline carboxylic acid analogues revealed that specific substitutions are critical for potent activity. elsevierpure.com The optimization of a lead compound led to the discovery of a highly potent inhibitor of human dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme for viral replication. elsevierpure.com

Similarly, investigations into 2-phenylquinolines as broad-spectrum anti-coronavirus agents have highlighted key structural features for tuning antiviral activity and cytotoxicity. nih.gov The functionalization of the quinoline core, the nature of the substituent at the C-2 phenyl ring, and the side chain at the C-4 position were all found to be critical for potent inhibition of viral replication. nih.gov This systematic modification allows for the establishment of a clear SAR, guiding the design of more effective compounds. nih.gov

The table below summarizes some of the observed SAR trends for fluorinated quinoline derivatives based on their antifungal activity against S. sclerotiorum.

Table 2: Influence of Phenyl Ring Substituents on Antifungal Activity of Fluorinated Quinoline Analogs

| Compound ID | Substituent at 4-position of Phenyl Ring | Nature of Substituent | **Antifungal Activity against *S. sclerotiorum*** |

|---|---|---|---|

| 2b | 4-(tert-butyl) | Electron-donating | >80% Inhibition |

| 2e | 4-Fluoro | Electron-withdrawing | >80% Inhibition |

| 2f | 4-Chloro | Electron-withdrawing | >80% Inhibition |

| 2g | 4-Methoxy | Electron-donating | Moderate Activity |

| 2j | 4-Methyl | Electron-donating | Moderate Activity |

| 2k | 4-(trifluoromethyl) | Electron-withdrawing | >80% Inhibition |

| 2n | 4-(iso-propyl) | Electron-donating | >80% Inhibition |

Data adapted from a study on the antifungal activity of novel fluorinated quinoline analogs. mdpi.com

Advanced Analytical Techniques in 4 Fluoro 2 Phenylquinoline Research

Spectroscopic Characterization Methodologies in Research

Spectroscopic techniques are fundamental to the structural elucidation of 4-Fluoro-2-phenylquinoline, providing detailed information about its atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides comprehensive information about the carbon-hydrogen framework and the specific environment of the fluorine atom in this compound.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, the aromatic protons exhibit characteristic chemical shifts. For instance, in a deuterated chloroform (CDCl₃) solvent, the protons of the quinoline (B57606) and phenyl rings typically resonate in the range of δ 7.14–8.17 ppm. The multiplets observed in this region correspond to the various protons on both the quinoline and the fluorinated phenyl rings, with their specific coupling patterns providing further structural information.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. The spectrum of this compound in CDCl₃ shows a series of signals corresponding to the different carbon atoms in the molecule. A notable feature is the carbon atom directly bonded to the fluorine, which appears as a doublet due to carbon-fluorine coupling. For example, a reported spectrum shows a doublet at δ 163.7 ppm with a large coupling constant (J = 249.8 Hz), which is characteristic of a C-F bond. Other aromatic carbons resonate at their expected chemical shifts, providing a complete map of the carbon framework.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly crucial for fluorinated compounds. For this compound, the ¹⁹F NMR spectrum in CDCl₃ displays a single signal at approximately δ -112.38 ppm, confirming the presence and electronic environment of the fluorine atom on the phenyl ring.

Interactive Data Table: NMR Spectroscopic Data for this compound in CDCl₃

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) |

| ¹H | 8.17 – 8.08 | m |

| ¹H | 7.80 – 7.73 | m |

| ¹H | 7.73 – 7.66 | m |

| ¹H | 7.53 – 7.43 | m |

| ¹H | 7.21 – 7.14 | m |

| ¹³C | 163.7 | d, J = 249.8 |

| ¹³C | 156.1 | s |

| ¹³C | 148.1 | s |

| ¹³C | 136.8 | s |

| ¹³C | 135.7 | d, J = 3.1 |

| ¹³C | 129.7 | s |

| ¹³C | 129.6 | s |

| ¹³C | 129.4 | s |

| ¹³C | 129.3 | s |

| ¹³C | 127.4 | s |

| ¹³C | 127.0 | s |

| ¹³C | 126.3 | s |

| ¹³C | 118.5 | s |

| ¹³C | 115.7 | d, J = 21.7 |

| ¹⁹F | -112.38 | s |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of this compound, the IR spectrum would exhibit characteristic absorption bands. Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline and phenyl rings would appear in the 1600-1450 cm⁻¹ region. A key feature would be the C-F stretching vibration, which for aromatic fluorine compounds, generally appears as a strong band in the 1250-1000 cm⁻¹ region.

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| C=C and C=N Stretch | 1600 - 1450 | Medium to Strong |

| C-F Stretch | 1250 - 1000 | Strong |

Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight and investigating the fragmentation pattern of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate molecular weight, which allows for the determination of the elemental composition.

For this compound (C₁₅H₁₀FN), the calculated exact mass is approximately 223.0797 g/mol . An HRMS analysis would be expected to yield a molecular ion peak ([M]⁺) very close to this value, confirming the molecular formula.

The fragmentation pattern in the mass spectrum provides structural information. Upon electron impact ionization, the molecular ion of this compound would likely undergo fragmentation. Common fragmentation pathways for quinoline derivatives involve the loss of small molecules or radicals. For the parent compound, 2-phenylquinoline (B181262), the molecular ion is the most abundant peak, with other significant fragments observed at m/z 204 and 102. For this compound, one might expect to see fragments corresponding to the loss of a fluorine atom or other characteristic cleavages of the quinoline and phenyl rings.

Chromatographic and Separative Methods for Compound Isolation and Purity Assessment

Chromatographic techniques are essential for monitoring reaction progress, purifying the target compound, and assessing its purity.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and effective method for monitoring the progress of a chemical reaction. A small amount of the reaction mixture is spotted on a TLC plate (typically silica gel), which is then developed in a suitable solvent system. The separation is based on the differential partitioning of the components between the stationary phase (silica gel) and the mobile phase (solvent).

For a compound like this compound, a common solvent system for TLC analysis would be a mixture of a nonpolar solvent like petroleum ether or hexanes and a more polar solvent such as ethyl acetate. The ratio of these solvents is adjusted to achieve good separation. For instance, in a 10% ethyl acetate in petroleum ether system, a related compound, 2,2-dichloro-1-phenyl-1,3-butanedione, shows an Rf value of 0.76. The Rf value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a specific solvent system and is used to track the consumption of starting materials and the formation of the product.

Column Chromatography for Purification

Column chromatography is a preparative technique used to purify compounds on a larger scale. The principle is similar to TLC, where a stationary phase (commonly silica gel) is packed into a column, and the crude product is loaded onto the top. A solvent or a mixture of solvents (eluent) is then passed through the column to separate the components.

The purification of this compound is typically achieved using silica gel column chromatography. The choice of eluent is critical for effective separation. A gradient elution method, starting with a less polar solvent system and gradually increasing the polarity, is often employed. For example, a gradient of hexanes and ethyl acetate can be used. The process might start with 100% hexanes and gradually increase the proportion of ethyl acetate. The fractions are collected as they elute from the column and are analyzed by TLC to identify those containing the pure product.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the assessment of purity and for the quantification of this compound in research samples. The method separates components in a mixture based on their differential interactions with a stationary phase (packed in a column) and a mobile phase that is pumped through the column at high pressure. For quinoline derivatives, reversed-phase HPLC (RP-HPLC) is commonly employed.

In a typical RP-HPLC setup for analyzing this compound, a C18 column is used as the stationary phase due to its hydrophobic nature, which effectively retains the nonpolar quinoline compound. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. The ratio of these solvents can be adjusted (a technique known as gradient elution) to achieve optimal separation of the target compound from any impurities or starting materials. Detection is commonly performed using a Diode-Array Detector (DAD) or a UV-Vis detector, which measures the absorbance of the eluting compounds at a specific wavelength, allowing for both identification and quantification. The purity of synthesized 2-phenyl-quinoline derivatives is often determined to be above 95% using HPLC.

The data generated from an HPLC analysis includes the retention time, which is characteristic of the compound under specific conditions, and the peak area, which is proportional to the concentration of the compound. By comparing the retention time to that of a known standard, the identity of this compound can be confirmed. Purity is assessed by integrating the area of all peaks in the chromatogram; an ideal sample would show a single, sharp peak corresponding to the target compound. For quantitative analysis, a calibration curve is constructed by running known concentrations of a pure standard, allowing for the precise determination of the compound's concentration in unknown samples.

Table 1: Representative HPLC Parameters for Analysis of 2-Substituted Quinolines

| Parameter | Typical Value/Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with buffer like formate or phosphate) |

| Flow Rate | 1.0 - 1.5 mL/min |

| Detection | UV/DAD at a specific wavelength (e.g., 254 nm or 320 nm) |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Injection Volume | 10 - 20 µL |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique provides unequivocal data on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and how it packs within a crystal lattice. Such structural information is invaluable for understanding intermolecular interactions, validating molecular structure, and providing a basis for computational modeling studies.

While specific crystallographic data for this compound is not publicly available, analysis of closely related structures provides significant insight into the expected solid-state conformation. For instance, the crystal structure of 6-amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline has been determined. tandfonline.comtandfonline.com In this analogue, the asymmetric unit contains one independent molecule which is slightly deviated from planarity. tandfonline.com The crystal packing is stabilized by a network of intermolecular interactions, including hydrogen bonds and π-π stacking. tandfonline.com This information suggests that this compound would likely exhibit a similarly near-planar quinoline core with the phenyl ring twisted at a significant dihedral angle relative to the quinoline system. The fluorine substituent would influence the electronic properties and could participate in specific intermolecular interactions within the crystal lattice.

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons in the atoms diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined.

Table 2: Crystallographic Data for the Analogue 6-amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₆H₁₀F₄N₂ |